Dansyl-L-valine

描述

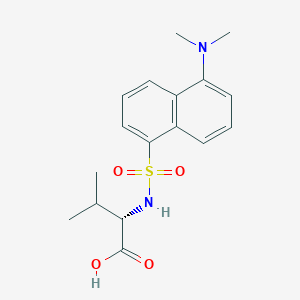

Dansyl-L-valine, also known as 5-dimethylaminonaphthalene-1-sulfonyl-L-valine, is a derivative of the amino acid valine. It is characterized by the presence of a dansyl group, which is a fluorescent moiety, attached to the amino acid valine. This compound is widely used in biochemical research due to its fluorescent properties, which make it an excellent probe for studying various biological processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-L-valine typically involves the reaction of L-valine with dansyl chloride. The process begins with the protection of the amino group of L-valine to prevent unwanted side reactions. This is followed by the reaction with dansyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at room temperature. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain high-purity this compound suitable for various applications.

化学反应分析

Types of Reactions

Dansyl-L-valine undergoes several types of chemical reactions, including:

Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: The amino acid moiety can undergo oxidation or reduction, altering the properties of the compound.

Hydrolysis: The compound can be hydrolyzed to release the dansyl group and the free amino acid.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Conducted in acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Yield various dansyl derivatives depending on the nucleophile used.

Oxidation and Reduction Reactions: Produce oxidized or reduced forms of this compound.

Hydrolysis: Results in the formation of the free amino acid valine and the dansyl group.

科学研究应用

Protein-Protein Interactions

Dansyl-L-valine is extensively employed to study protein-protein interactions. By labeling specific proteins with this fluorescent compound, researchers can track changes in fluorescence that occur upon interaction with other proteins. The ability to measure these changes provides insights into the nature and strength of the interactions involved in various biological processes.

- Case Study : A study demonstrated the utility of dansylated amino acids in characterizing protein complexes. The fluorescence intensity variations during interactions were quantitatively analyzed, revealing critical information about binding affinities and interaction dynamics .

Enzyme Activity Analysis

The compound is also instrumental in enzyme kinetics studies. Researchers attach this compound to substrates specific to the enzymes under investigation. The cleavage of the dansyl group by the enzyme results in a measurable fluorescent signal, allowing for sensitive quantification of enzyme activity.

- Example : In enzymatic assays, this compound has been used to monitor substrate cleavage rates, providing a robust method for characterizing enzyme function and kinetics .

Cell Imaging Techniques

This compound's fluorescent properties make it an excellent candidate for cell imaging applications, particularly in fluorescence microscopy. This application is crucial for visualizing cellular processes and understanding cellular dynamics.

- Research Insight : The incorporation of dansylated compounds in live-cell imaging has allowed researchers to observe real-time interactions within cellular environments, enhancing our understanding of cellular mechanisms .

Chiral Derivatization and Separation

As a chiral derivatizing agent, this compound facilitates the separation and analysis of amino acids and peptides using techniques like High-Performance Liquid Chromatography (HPLC). The addition of the bulky dansyl group increases hydrophobicity, improving separation efficiency.

- Data Table: Chiral Separation Efficiency

| Compound | Binding Free Energy (kJ/mol) | Separation Method |

|---|---|---|

| This compound | -21.8938 | HPLC |

| Dansyl-Leucine | -22.1763 | HPLC |

| Dansyl-Tryptophan | -21.3329 | HPLC |

This table summarizes binding free energy values obtained from molecular dynamics simulations, indicating the effectiveness of various dansylated amino acids in chiral separations .

Fluorescence-Based Analytical Techniques

This compound enhances detection capabilities in various analytical methods due to its strong fluorescent properties. It is frequently used in UV spectroscopy and mass spectrometry to improve signal detection.

- Example Application : Dansylation has been shown to increase ionization efficiency during mass spectrometry analysis, making it a valuable tool for studying small molecules and complex biological samples .

Mechanistic Studies on Drug Binding

The compound has been utilized to explore drug binding mechanisms through structural studies involving human serum albumin (HSA). Understanding these interactions aids in drug design and development.

作用机制

The mechanism of action of Dansyl-L-valine is primarily based on its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured. This property allows researchers to track the presence and behavior of the compound in various biological and chemical systems. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or interacting with cellular components.

相似化合物的比较

Dansyl-L-valine can be compared with other dansylated amino acids, such as Dansyl-L-alanine and Dansyl-L-lysine. While all these compounds share the fluorescent dansyl group, they differ in the amino acid moiety, which affects their properties and applications. This compound is unique due to its specific interaction with valine-binding proteins and its distinct fluorescence characteristics.

List of Similar Compounds

- Dansyl-L-alanine

- Dansyl-L-lysine

- Dansyl-L-methionine

- Dansyl-L-phenylalanine

These compounds are used in similar applications but offer different advantages based on their specific amino acid components.

生物活性

Dansyl-L-valine, a dansylated derivative of the amino acid valine, is recognized for its significant biological activity, particularly in the fields of biochemistry and molecular biology. This compound is often utilized as a fluorescent probe due to its unique properties, which allow for various applications including protein labeling, chiral recognition, and cellular imaging. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.

This compound features a dansyl group (a sulfonamide derivative of naphthalene) attached to the L-valine amino acid. The dansyl moiety is responsible for the compound's fluorescence properties, making it suitable for various analytical techniques. The structural representation can be summarized as follows:

- Chemical Formula : C₁₄H₁₅N₃O₂S

- Molecular Weight : 293.35 g/mol

1. Chiral Recognition and Binding Affinity

Recent studies have highlighted the chiral recognition capabilities of dansylated amino acids, including this compound. Research using molecular dynamics simulations has shown that L-enantiomers of dansylated amino acids exhibit stronger binding affinities to specific polymeric micelles compared to their D-enantiomers. For instance, Dansyl-L-leucine demonstrated a binding free energy of -21.8938 kJ·mol⁻¹, indicating a significant preference for certain binding sites within poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)) .

| Compound | Binding Free Energy (kJ·mol⁻¹) | Percent Occupancy (%) |

|---|---|---|

| Dansyl-L-Leucine | -21.8938 | 98.84 |

| Dansyl-D-Leucine | -14.5811 | 87.84 |

| This compound | TBD | TBD |

This data suggests that this compound may similarly engage in strong interactions with chiral environments, which could be exploited in drug delivery systems and chiral separation processes.

2. Fluorescence Properties

The dansyl group imparts high fluorescence quantum yields and a large Stokes shift to this compound, making it an excellent candidate for use in fluorescence-based assays and imaging applications. Studies have indicated that modifications with dansyl groups can enhance the detection sensitivity of biological molecules .

In particular, experiments have demonstrated that dansylated probes can selectively detect biomolecules such as cysteine (Cys) in living cells with high sensitivity and specificity . The fluorescence intensity changes significantly upon interaction with target analytes, which is crucial for real-time monitoring in biological systems.

3. Case Studies

- Cellular Imaging : In a study involving T-47D human breast duct carcinoma cells, this compound was used to visualize intracellular cysteine levels. The compound exhibited excellent cell permeability and allowed for bright fluorescence under specific conditions, confirming its utility as a cellular imaging agent .

- Drug Binding Studies : Research on the binding characteristics of various dansylated amino acids to human serum albumin (HSA) has provided insights into their potential as drug delivery vehicles. The structural basis for binding specificity was elucidated through co-crystallization studies, highlighting how the physicochemical properties of the side chains influence binding affinity .

属性

IUPAC Name |

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULDIKGSZAUMHB-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547937 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098-50-6 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。